3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride
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Overview
Description
3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride is a heterocyclic compound that features a piperidine ring fused to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a benzoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) under hydrogen atmosphere.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives .
Scientific Research Applications
3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: An intermediate in the synthesis of paliperidone, an antipsychotic medication.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Another heterocyclic compound with similar structural features.
Uniqueness: 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride is unique due to its specific combination of a piperidine ring and a benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHAYDAXQRNQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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